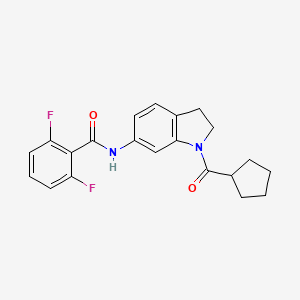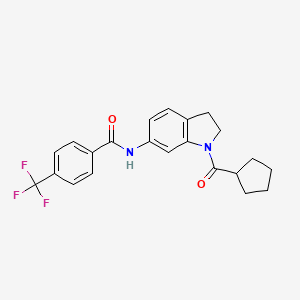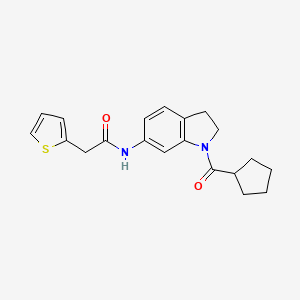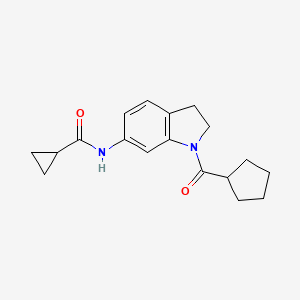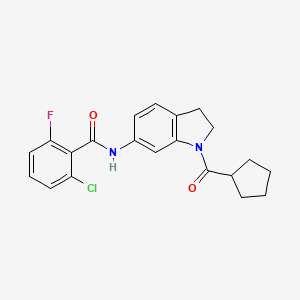
N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)propanamide, also known as N-CPI, is an indole-based molecule that has been studied for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and pharmacology. N-CPI is a highly stable molecule that can be synthesized in a variety of ways, making it an attractive option for laboratory experiments. N-CPI has been used in research to study the mechanism of action, biochemical and physiological effects, and advantages and limitations of laboratory experiments.
Scientific Research Applications
N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)propanamide has been studied for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)propanamide has been studied for its potential use as an anti-inflammatory, anti-cancer, and anti-bacterial agent. In biochemistry, N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)propanamide has been studied for its potential use as a catalyst in the synthesis of other molecules. In pharmacology, N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)propanamide has been studied for its potential use as a drug delivery system.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
They interact with their targets, leading to changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific targets and the biochemical pathways involved.
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathways would depend on the specific targets and the nature of the interactions.
Result of Action
Given the broad-spectrum biological activities of indole derivatives, the effects could be diverse, depending on the specific targets and biochemical pathways involved .
Advantages and Limitations for Lab Experiments
The use of N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)propanamide in laboratory experiments has several advantages. N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)propanamide is a highly stable molecule that can be synthesized in a variety of ways, making it an attractive option for laboratory experiments. In addition, N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)propanamide has been shown to have various biochemical and physiological effects, making it a useful tool for studying the effects of various compounds on the body. However, there are some limitations to using N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)propanamide in laboratory experiments. N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)propanamide can be toxic at high concentrations, and it can also interfere with the activity of certain proteins or enzymes.
Future Directions
Given the potential applications of N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)propanamide in various fields of science, there are many potential future directions for research. Future studies could focus on the development of new synthesis methods for N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)propanamide, as well as the development of new applications for N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)propanamide in medicinal chemistry, biochemistry, and pharmacology. In addition, future studies could focus on further elucidating the mechanism of action of N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)propanamide, as well as the biochemical and physiological effects of N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)propanamide. Finally, future studies could focus on the development of new methods for delivering N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)propanamide to the body, as well as the development of new methods for measuring the effects of N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)propanamide on the body.
Synthesis Methods
N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)propanamide can be synthesized using a variety of methods, including the Suzuki-Miyaura cross-coupling reaction and the Ugi four-component reaction. The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed reaction that involves the coupling of an aryl halide, aryl boronic acid, and a base in the presence of a palladium catalyst. The Ugi four-component reaction is a multicomponent reaction that involves the reaction of an aldehyde, an isocyanide, an amine, and an acid in the presence of a base. Both of these reactions can be used to synthesize N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)propanamide in a relatively simple and efficient manner.
properties
IUPAC Name |
N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-2-16(20)18-14-8-7-12-9-10-19(15(12)11-14)17(21)13-5-3-4-6-13/h7-8,11,13H,2-6,9-10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUNZFSASLNJUEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC2=C(CCN2C(=O)C3CCCC3)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-2-(trifluoromethyl)benzamide](/img/structure/B6535959.png)
![ethyl N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]carbamate](/img/structure/B6535965.png)
![2-(3-methylphenoxy)-N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide](/img/structure/B6535976.png)
![1-methanesulfonyl-N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]piperidine-4-carboxamide](/img/structure/B6535981.png)
